

An In-depth Technical Guide to Molindone (C₁₆H₂₄N₂O₂)

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Compound of Interest

Compound Name: *tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Molindone, a compound with the molecular formula C₁₆H₂₄N₂O₂. Molindone is an antipsychotic medication primarily utilized in the management of schizophrenia.^[1] This document details its physicochemical characteristics, synthesis methodologies, analytical protocols, and mechanism of action. A key focus is placed on its interaction with dopamine and serotonin receptor signaling pathways. Experimental protocols for synthesis and analysis are provided to support research and development activities. Quantitative data are presented in tabular format for ease of reference, and complex biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Physicochemical Properties

Molindone is an indole derivative with the systematic IUPAC name 3-Ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydro-4H-indol-4-one.^[2] It is structurally distinct from other major classes of antipsychotics like phenothiazines and butyrophenones.^[2]

Table 1: Physicochemical Properties of Molindone

Property	Value	Reference(s)
Molecular Formula	C16H24N2O2	[2]
Molecular Weight	276.37 g/mol	[2]
CAS Registry Number	7416-34-4	[2]
Appearance	Crystalline solid	[3]
Solubility	Freely soluble in water and alcohol. Soluble in DMF (2 mg/ml), DMSO (2 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2, 10 mg/ml).	[3][4]
Melting Point	Not specified	
pKa	Not specified	

Synthesis of Molindone

The synthesis of Molindone typically involves a multi-step process. One common route involves the Mannich reaction as a key step. The following is a representative synthesis protocol based on available literature.[5][6][7][8][9]

Experimental Protocol: Synthesis of Molindone

Step 1: Synthesis of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole

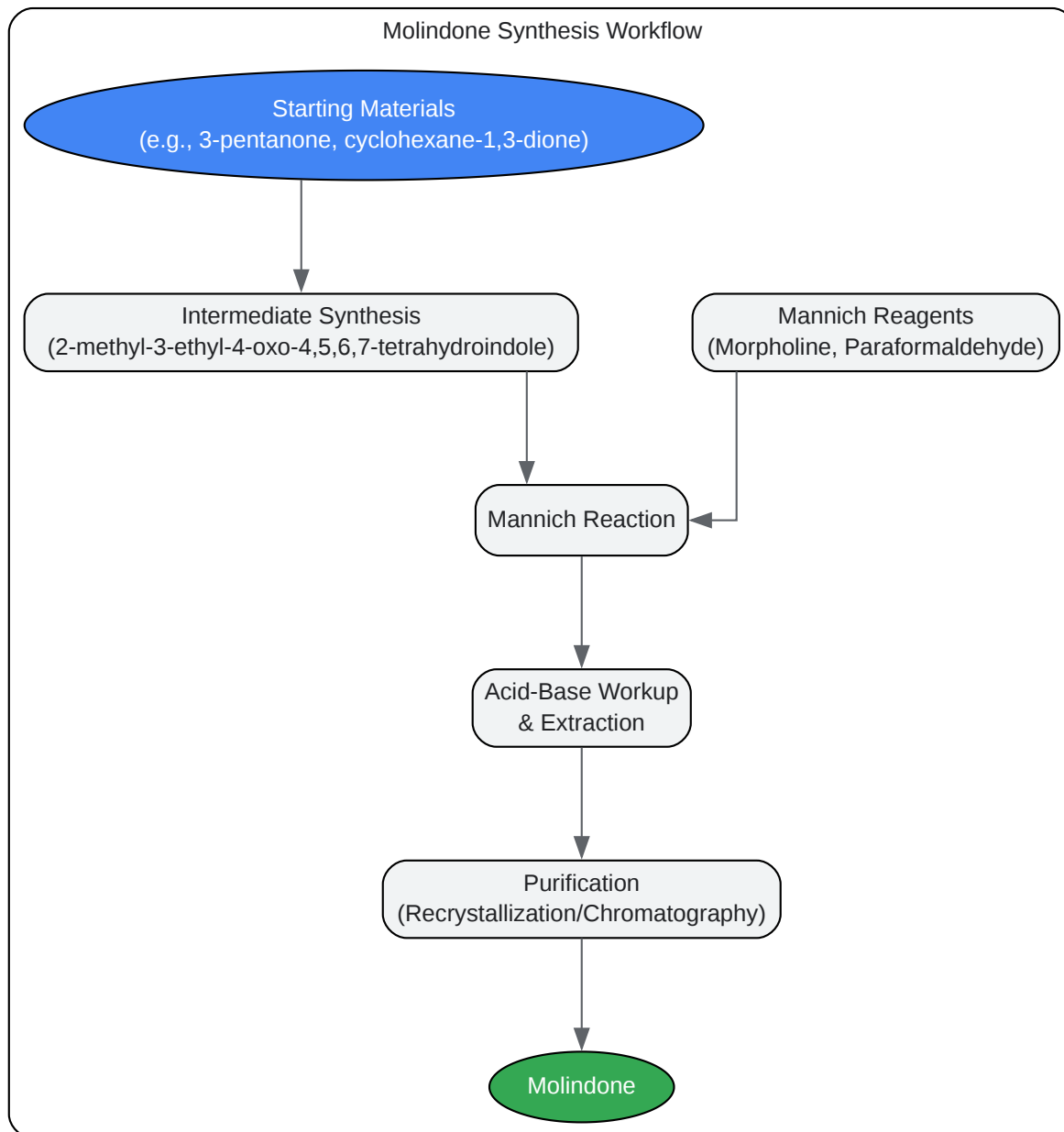
This intermediate can be synthesized via the condensation of an oximinoketone (derived from the nitrosation of 3-pentanone) with cyclohexane-1,3-dione in the presence of zinc and acetic acid.[5][7] An alternative approach involves the reaction of 3-chloropentan-2-one with cyclohexane-1,3-dione in the presence of a base like triethylamine, followed by cyclization with aqueous ammonia.[5]

Step 2: Mannich Reaction to form Molindone

- Reactants:

- 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (1 equivalent)
- Morpholine hydrochloride (1.35 equivalents)
- Paraformaldehyde (1.5 equivalents)
- Ethanol (as solvent)
- Mineral acid (e.g., HCl, as catalyst)[8]
- Procedure: a. To a reaction vessel, add 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole, morpholine hydrochloride, paraformaldehyde, and ethanol.[5][8] b. Heat the mixture to 50-55°C with stirring and maintain for approximately 6 hours.[8] c. Increase the temperature to reflux (approximately 75-80°C) and continue the reaction for about 2 hours, monitoring the reaction progress by HPLC.[5][8] d. Upon completion, concentrate the reaction mixture to remove the ethanol.[5] e. Add water to the residue and acidify with concentrated hydrochloric acid.[5] f. Basify the solution with aqueous ammonia in the presence of ethyl acetate to precipitate the Molindone free base.[5] g. Separate the organic layer, wash with water, and concentrate to obtain crude Molindone.[5] h. The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of Molindone.



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Caption: A generalized workflow for the synthesis of Molindone.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the identification, quantification, and quality control of Molindone in drug substances and formulations. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

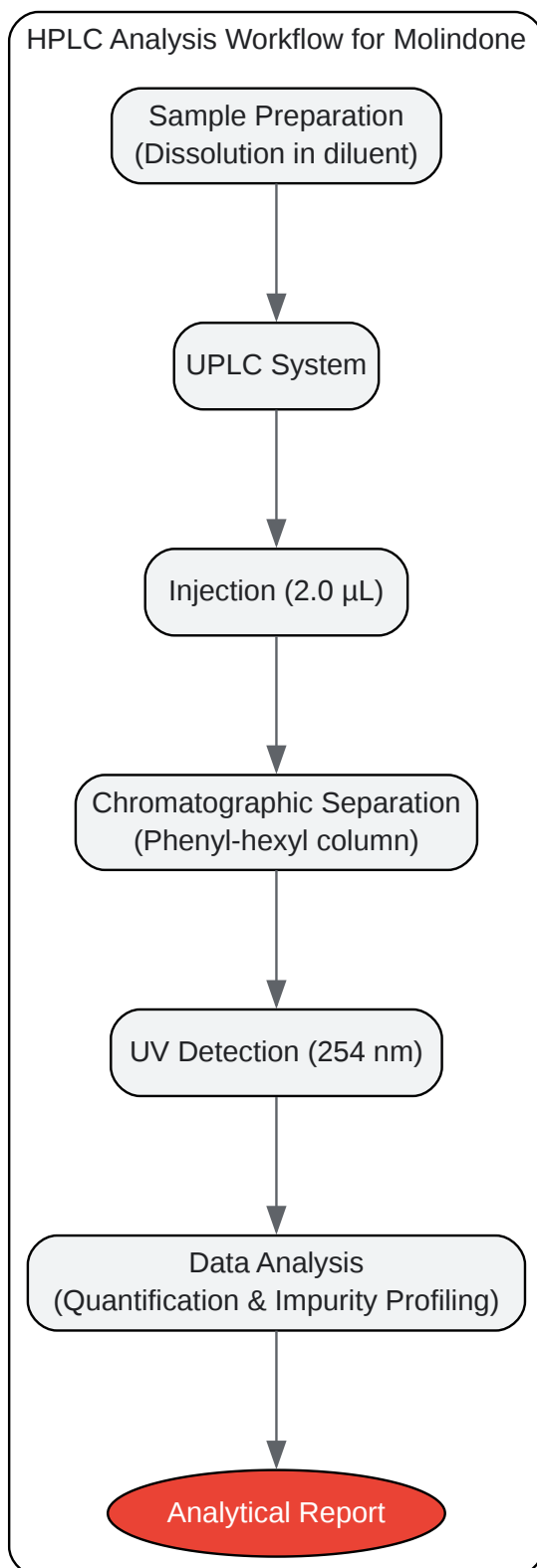
A validated UPLC-UV method for the determination of Molindone and its related compounds has been reported.[\[4\]](#)

Experimental Protocol: HPLC Analysis of Molindone

- Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.[\[4\]](#)
- Column: Phenyl-hexyl stationary phase (50 x 2.1 mm, 1.9 μ m particle size).[\[4\]](#)
- Mobile Phase: Isocratic elution with a suitable mobile phase (specific composition to be optimized).
- Flow Rate: 0.6 mL/min.[\[4\]](#)
- Detection: UV at 254 nm.[\[4\]](#)
- Sample Preparation: Dissolve the sample in a suitable diluent to a concentration of approximately 500 μ g/mL.[\[4\]](#)
- Injection Volume: 2.0 μ L.[\[4\]](#)

Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The reported method demonstrates good resolution between Molindone and its impurities, with a limit of detection below 0.009%.[\[4\]](#)

The following diagram outlines a typical workflow for the HPLC analysis of Molindone.



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Caption: A typical workflow for the HPLC analysis of Molindone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of Molindone, particularly in biological matrices.

Experimental Protocol: GC-MS Analysis of Molindone

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm i.d., 0.25µm film thickness), is suitable.[\[10\]](#)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[\[10\]](#)
- Temperature Program:
 - Initial temperature: 60°C, hold for 1 min.
 - Ramp: Increase to 280°C at 20°C/min.
 - Final hold: 280°C for 10 min.[\[10\]](#)
- Injection: 1 µL in splitless mode.
- MS Parameters:
 - Ionization mode: Electron Impact (EI) at 70 eV.
 - Scan range: m/z 40-550.
- Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction is necessary to isolate the analyte from the matrix.

Validation Parameters: The method should be validated for parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of Molindone. While specific peak assignments for Molindone are not readily available in the public domain, a typical analysis would involve acquiring ^1H and ^{13}C NMR spectra.

Expected Spectral Features:

- ^1H NMR: Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), protons on the tetrahydroindole and morpholine rings (multiplets), and the NH proton of the indole ring (broad singlet).
- ^{13}C NMR: Resonances for the carbonyl carbon, aromatic carbons of the indole ring, and aliphatic carbons of the ethyl, methyl, tetrahydroindole, and morpholine moieties.

Mechanism of Action and Signaling Pathways

Molindone's antipsychotic effects are primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.^{[12][13]} By blocking these receptors, Molindone reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.^[12] Additionally, Molindone exhibits antagonistic properties at serotonin 5-HT2B receptors.^{[12][13]}

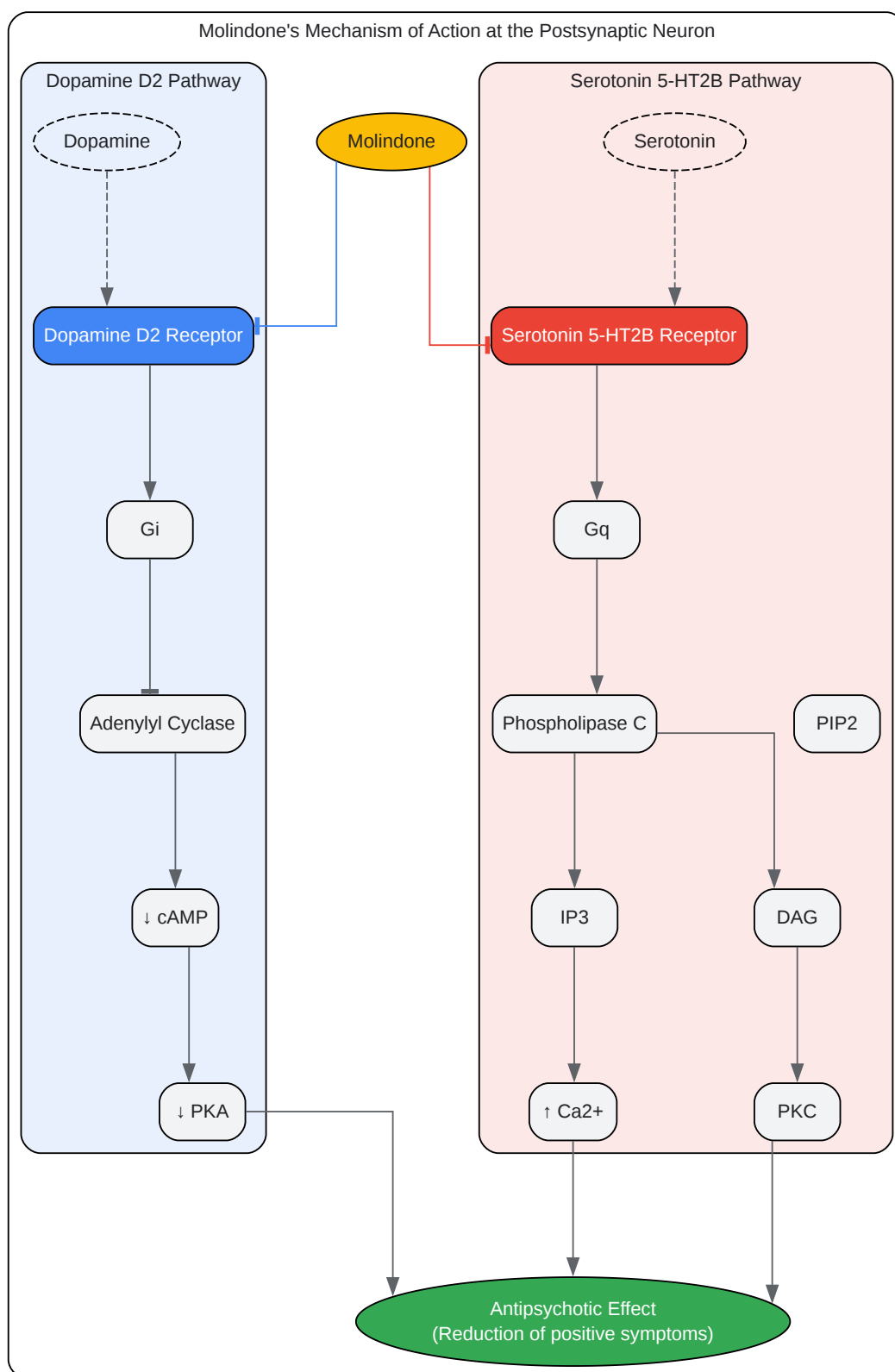
Table 2: Pharmacological Data for Molindone

Receptor	Affinity (IC50, nM)	Reference(s)
Dopamine D2	84 - 140	^[14]
Dopamine D1	3,200 - 8,300	^[14]
Dopamine D3	High affinity reported	^[7]
Dopamine D5	3,200 - 8,300	^[14]
Serotonin 5-HT2A	14,000	^[14]
Serotonin 5-HT2B	410	^[14]

The antagonism of D2 receptors by Molindone leads to a reduction in the inhibition of adenylyl cyclase, thereby affecting downstream signaling cascades involving cAMP and protein kinase A

(PKA).[15] The blockade of 5-HT_{2B} receptors, which are Gq/11-protein coupled, interferes with the phospholipase C (PLC) signaling pathway, subsequently impacting the levels of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and the activity of protein kinase C (PKC).[12]
[14]

The following diagram illustrates the proposed mechanism of action of Molindone at the neuronal level.



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Caption: Molindone's antagonistic action on D2 and 5-HT2B receptors.

Drug Development and Clinical Applications

Molindone is indicated for the management of schizophrenia.[1] It is available in oral tablet formulations.[14] Unlike many other antipsychotics, Molindone use has been associated with weight loss rather than weight gain.[14] Due to its mechanism of action, potential side effects include extrapyramidal symptoms and tardive dyskinesia.[14] Recent research has also explored the potential use of low-dose, extended-release Molindone for the treatment of impulsive aggression in children and adolescents with ADHD.[14]

Conclusion

This technical guide has provided a detailed overview of Molindone (C₁₆H₂₄N₂O₂), covering its chemical properties, synthesis, analytical methods, and pharmacological actions. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, facilitating further investigation and application of this compound. The structured presentation of data in tables and the visualization of complex processes through diagrams aim to enhance the accessibility and utility of this information.

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